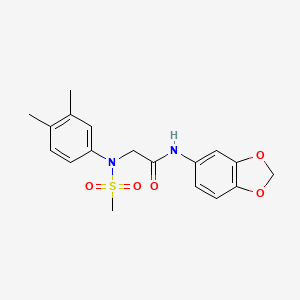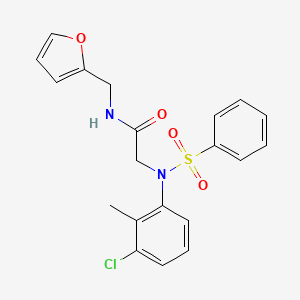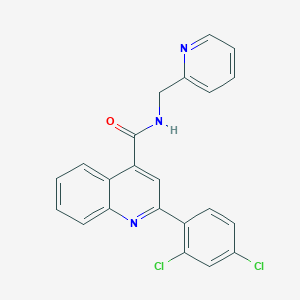
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide)
Vue d'ensemble
Description
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), also known as CDB-2914, is a synthetic steroid receptor modulator that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a selective progesterone receptor modulator (SPRM) that has been shown to have potential therapeutic benefits in the treatment of various diseases, including cancer, endometriosis, and uterine fibroids.
Mécanisme D'action
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) works by selectively modulating the activity of the progesterone receptor, which is a key regulator of various cellular processes, including cell growth and differentiation. By selectively targeting the progesterone receptor, N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) is able to inhibit the growth and proliferation of cancer cells, while also reducing the symptoms associated with endometriosis and uterine fibroids.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, reduce the symptoms associated with endometriosis and uterine fibroids, and modulate the activity of various cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) in lab experiments is its high selectivity for the progesterone receptor, which allows for precise modulation of cellular processes. However, one of the main limitations of using N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), including the development of new therapeutic applications for the treatment of various diseases, the optimization of synthesis methods to improve yield and purity, and the exploration of new chemical derivatives with improved properties and selectivity. Additionally, further research is needed to better understand the mechanisms underlying the biological effects of N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide), and to identify potential side effects and safety concerns associated with its use.
Applications De Recherche Scientifique
N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) as a potential therapeutic agent for the treatment of various cancers, including breast, ovarian, and endometrial cancer. In addition, N,N'-1,4-cyclohexanediylbis(3,5-dimethoxybenzamide) has been shown to have potential applications in the treatment of endometriosis, uterine fibroids, and other gynecological disorders.
Propriétés
IUPAC Name |
N-[4-[(3,5-dimethoxybenzoyl)amino]cyclohexyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6/c1-29-19-9-15(10-20(13-19)30-2)23(27)25-17-5-7-18(8-6-17)26-24(28)16-11-21(31-3)14-22(12-16)32-4/h9-14,17-18H,5-8H2,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRRSWNXQHHHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-1,4-Cyclohexanediylbis(3,5-dimethoxybenzamide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3435342.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435354.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3435356.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)

![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)
![1-(2-furoyl)-4-{5-[(2-nitrophenoxy)methyl]-2-furoyl}piperazine](/img/structure/B3435438.png)